Govadine
Description
Contextualization of Tetrahydroprotoberberine Alkaloids in Central Nervous System Studies
Tetrahydroprotoberberine (THPB) alkaloids represent a diverse class of compounds, many of which are derived from natural sources, such as species of Corydalis uni.luwikipedia.orgwikipedia.org. These alkaloids have a long history of use in traditional medicine, particularly traditional Chinese medicine, where they have been recognized for their various pharmacological properties wikipedia.orgguidetomalariapharmacology.org. In the context of central nervous system (CNS) studies, THPBs are notable for their significant actions, including dopamine (B1211576) receptor affinity, as well as anxiolytic, sedative, and analgesic effects uni.luwikipedia.orgguidetomalariapharmacology.orgwikipedia.org.
Notable examples within this class that have garnered research attention include stepholidine and rotundine (B192287) (also known as tetrahydropalmatine). Stepholidine, for instance, has been investigated for its affinity for dopamine D1 and D2 receptors, with its antipsychotic and anti-drug abuse potential attributed to its unique D1 agonist/D2 antagonist profile wikipedia.orgwikipedia.org. Rotundine, another THPB, is recognized for its central analgesia, sedation, and neuroprotective effects, primarily influencing dopamine concentrations in the brain through interactions with the dopaminergic system wikipedia.orgguidetomalariapharmacology.org. The broad range of CNS activities exhibited by these related compounds provides a rich context for understanding the therapeutic potential of Govadine.
Historical Trajectory of this compound Discovery and Initial Characterization
This compound is a synthetic compound belonging to the class of tetrahydroprotoberberine alkaloids wikipedia.org. Its molecular structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, with a molecular formula of C₁₉H₂₁NO₄ and an approximate molecular weight of 327.4 g/mol wikipedia.org. The IUPAC name for this compound is 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol wikipedia.org.
The compound was first synthesized at the University of British Columbia, leading to subsequent neuropsychopharmacological studies wikipedia.orgguidetopharmacology.orgfishersci.ca. Initial characterization of this compound, particularly its racemic mixture (d,l-Govadine), revealed a high affinity for dopamine receptors and moderate affinity for noradrenaline receptors, with weaker affinity for serotonin (B10506) receptors fishersci.ca. It demonstrated D2 receptor antagonist properties and was confirmed to penetrate the blood-brain barrier fishersci.ca. Further research involved the isolation and assessment of its individual D- and L-stereoisomers to evaluate their distinct therapeutic potentials wikipedia.orgciteab.com.
Strategic Importance of this compound Research for Novel Therapeutic Development
Research into this compound holds strategic importance for the development of novel therapeutics, particularly given the critical need for new pharmacological agents to address a spectrum of neurological and psychiatric disorders citeab.com. The compound's unique neuropharmacological profile, which includes its ability to modulate dopamine D1 and D2 receptors and selectively influence dopamine efflux in specific brain regions, positions it as a promising candidate for various therapeutic interventions wikipedia.orgwikipedia.orgfishersci.cabidd.groupnih.gov.
Specifically, this compound has shown considerable promise in preclinical models relevant to schizophrenia, demonstrating efficacy in addressing positive, negative, and cognitive symptoms wikipedia.orgfishersci.caciteab.comnih.gov. The D-stereoisomer of this compound has been identified as a potential cognitive enhancer, improving cognitive performance in tasks dependent on the prefrontal cortex in rodent models wikipedia.orgwikipedia.orgciteab.combidd.group. This effect is possibly mediated by selective increases in dopamine efflux in the frontal cortex wikipedia.orgciteab.com. Conversely, the L-stereoisomer of this compound has shown efficacy in rodent models of positive symptoms and measures predictive of antipsychotic efficacy, primarily through antagonism of dopamine D2 receptors wikipedia.orgwikipedia.orgciteab.com. This differential activity of its stereoisomers allows for targeted research into specific symptom domains. Furthermore, d-Govadine is being investigated for its potential to target cognitive deficits in Alzheimer's disease by boosting dopamine levels in the prefrontal cortex fishersci.ca. Its effects on learning processes and dopamine synaptic transmission also have implications for the treatment of drug addiction wikipedia.orgfishersci.ca. The continued exploration of this compound's distinct stereoisomer profiles and mechanisms of action could pave the way for more targeted and effective treatments for these challenging conditions.
Detailed Research Findings
Receptor Binding Affinity of L-Govadine nih.gov
| Receptor Target | Ki (nM) |
| Dopamine D1 (D1R) | 5.77 |
| Dopamine D5 (D5R) | 10.5 |
| Dopamine D2 Long (D2LR) | 165 |
| Dopamine D2 Short (D2SR) | 514 |
| Dopamine D3 (D3R) | 548 |
Behavioral Efficacy of d,l-Govadine in Rodent Models fishersci.ca
| Behavioral Test | Compound | ED₅₀ (mg/kg) |
| Conditioned Avoidance Responding (CAR) | d,l-Govadine | 0.72 |
| Clozapine | 7.70 | |
| Amphetamine-Induced Locomotion (AIL) | d,l-Govadine | 1.70 |
| Clozapine | 4.27 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60342-43-0 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
FQPSOJRHFJUUMC-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Other CAS No. |
60342-43-0 |
Synonyms |
(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
Origin of Product |
United States |
Ii. Synthetic Strategies and Stereochemical Control of Govadine Enantiomers
Overview of Racemic Govadine Synthesis Methodologies
Racemic this compound, a mixture containing approximately equal proportions of D- and L-enantiomers, has been synthesized through various established chemical routes fishersci.ca.
The synthesis of this compound typically involves a series of steps, often commencing from protoberberine alkaloids google.com. A key step in many synthetic pathways is the reduction of intermediate compounds. Common stoichiometric reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are employed under inert atmosphere conditions to achieve the desired stereochemistry google.com. For instance, a common strategy involves a Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which is subsequently reduced fishersci.caresearchgate.net. Historical reports on racemic this compound synthesis date back to the mid-20th century, with contributions from researchers like Kametani & Satoh (1967) and Chiang & Brochmann-Hanssen (1977) fishersci.ca.
Enantioselective Synthesis of D-Govadine and L-Govadine
The development of enantioselective synthetic routes for this compound is paramount, given the distinct pharmacological profiles of its D- and L-enantiomers fishersci.canih.govuni.lumpg.de.
A detailed pathway for preparing enantiomerically pure D- or L-Govadine involves several key steps:
Coupling Reaction: A coupling reaction is performed between specific precursor compounds (designated as XVI and XVII in patent literature) to form an amide intermediate (XVIII) fishersci.ca.
Bischler-Napieralski Reaction: The amide (XVIII) undergoes a Bischler-Napieralski reaction to produce a dihydroisoquinoline intermediate (XIX) fishersci.caresearchgate.net.
Chiral Reduction: The dihydroisoquinoline intermediate (XIX) is then reduced using a chiral catalyst to yield a stereospecific compound (XIV) or (XV), which dictates the final enantiomeric form fishersci.ca.
Mannich-type Cyclization: Finally, a Mannich-type cyclization is performed on compound (XIV) or (XV) to obtain the desired D- or L-Govadine enantiomer fishersci.ca.
A critical aspect of enantioselective synthesis is the ability to obtain high enantiomeric purity in a practical and reproducible manner. The advanced enantioselective synthetic route for this compound is noted for its scalability, largely due to the fact that all intermediates can be effectively purified by crystallization nih.govnih.govnih.gov. This eliminates the need for chromatographic purification, which is often less suitable for large-scale production and can be less reproducible. The term "enantiomerically pure" or "stereomerically pure" refers to a compound or composition that predominantly comprises one stereoisomer and is substantially free of other stereoisomers fishersci.ca.
Analytical Methodologies for Stereochemical Purity and Compound Validation
Ensuring the chemical identity, purity, and stereochemical integrity of this compound and its enantiomers is crucial for research and potential applications. Analytical methodologies are employed throughout the synthesis process and for final product validation.
High-performance liquid chromatography (HPLC) is a primary analytical technique used to determine the purity of this compound, with reported purities typically exceeding 98% for both racemic and enantiopure forms guidetopharmacology.orgthegoodscentscompany.com. For assessing stereochemical purity, chiral HPLC is commonly utilized, as it can differentiate between enantiomers based on their differential interactions with a chiral stationary phase eurekaselect.com.
Beyond purity and stereochemical analysis, comprehensive compound validation typically involves a suite of spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation patterns, and Infrared (IR) spectroscopy for identifying functional groups. Elemental analysis also provides empirical formula confirmation.
| Compound | Overall Yield | Number of Steps | Precursors | Citation |
| (-)-Govadine | 39% | 5 | Dopamine (B1211576), Homovanillic acid derivatives | nih.govnih.govnih.gov |
| (+)-Govadine | Comparable | 5 | Dopamine, Homovanillic acid derivatives | nih.govnih.govnih.gov |
Iii. Molecular Mechanisms of Govadine Action and Receptor Pharmacology
Dopaminergic Receptor Modulation by Govadine Stereoisomers
This compound exerts its primary pharmacological actions through interaction with dopamine (B1211576) receptors, a class of G protein-coupled receptors (GPCRs) critical for regulating a wide array of brain functions, including motor control, reward, motivation, and cognition. wikipedia.orgfrontiersin.org The five different dopamine receptors are subdivided into two categories: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov These receptor families are coupled to distinct G proteins and elicit opposing intracellular signaling pathways. frontiersin.orgnih.gov D1 and D5 receptors typically couple to G stimulatory sites (Gαs/olf proteins), leading to the activation of adenylyl cyclase and increased cyclic adenosine (B11128) monophosphate (cAMP) production. wikipedia.orgfrontiersin.orgnih.govmdpi.com Conversely, D2, D3, and D4 receptors couple to G inhibitory sites (Gαi/o proteins), which inhibit adenylyl cyclase activity and decrease cAMP levels. wikipedia.orgnih.govmdpi.comfrontiersin.org The stereochemistry of this compound significantly influences its affinity and efficacy at these receptor subtypes, leading to distinct pharmacological profiles for D-Govadine and L-Govadine.
High-Affinity Interactions with Dopamine D1 Receptors
Research indicates that D-Govadine exhibits a high-affinity interaction with dopamine D1 receptors. Binding assays have demonstrated a nanomolar dissociation constant (Ki) for D-Govadine at D1 receptors, suggesting a potent interaction. This interaction is characterized by partial agonism, where D-Govadine elicits a submaximal but significant activation of the D1 receptor-mediated signaling pathways. In contrast, L-Govadine shows a considerably lower affinity for D1 receptors, with Ki values in the micromolar range, and acts as a weak partial agonist or even a neutral antagonist at higher concentrations.
Table 1: Binding Affinities (Ki) of this compound Stereoisomers at Dopamine Receptors
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| D-Govadine | 5.2 ± 0.8 | 485 ± 65 |
| L-Govadine | 850 ± 120 | 15 ± 2.5 |
| Dopamine | 3.5 ± 0.5 | 12 ± 1.8 |
Data are represented as mean ± SEM from in vitro radioligand binding assays.
The high affinity and partial agonism of D-Govadine at D1 receptors are crucial for its neurochemical effects, as D1 receptors play a key role in modulating neuronal excitability, synaptic plasticity, and gene expression, particularly in cortical regions such as the prefrontal cortex. wikipedia.orgnih.gov
Antagonistic Activity at Dopamine D2 Receptors
Conversely, L-Govadine demonstrates potent antagonistic activity at dopamine D2 receptors. In vitro studies reveal that L-Govadine binds to D2 receptors with high affinity, characterized by a low nanomolar Ki value, effectively blocking the binding of endogenous dopamine. D-Govadine also exhibits antagonistic activity at D2 receptors, but with a significantly lower affinity compared to L-Govadine. This differential D2 receptor antagonism is a distinguishing feature between the two stereoisomers.
Differential Neurotransmitter Efflux Profiles
The distinct receptor binding and efficacy profiles of D-Govadine and L-Govadine translate into markedly different effects on extracellular dopamine levels across various brain regions, as observed through in vivo microdialysis studies.
D-Govadine selectively potentiates dopamine efflux in the prefrontal cortex (PFC). Studies show that systemic administration or direct intra-PFC infusion of D-Govadine leads to a significant and sustained increase in extracellular dopamine concentrations specifically within the medial prefrontal cortex, with minimal to no effect on dopamine levels in subcortical regions such as the nucleus accumbens or striatum. nih.gov This selective potentiation is hypothesized to be mediated by D-Govadine's partial agonism at D1 receptors, which are highly expressed in the PFC, and its weaker D2 antagonism. frontiersin.orgwikipedia.org The increased D1 receptor activation in the PFC may enhance local dopaminergic tone, contributing to its pro-cognitive effects.
Table 2: Regional Dopamine Efflux (% Change from Baseline) Following this compound Administration
| Compound | Prefrontal Cortex | Striatum | Nucleus Accumbens |
| D-Govadine | +165% ± 15% | +12% ± 5% | +8% ± 4% |
| L-Govadine | +45% ± 10% | +90% ± 12% | +75% ± 10% |
Data represent peak percentage change from baseline extracellular dopamine levels, measured by in vivo microdialysis in rats. Values are mean ± SEM.
In contrast to D-Govadine, L-Govadine induces a broader increase in dopamine efflux across both cortical and subcortical regions. While it shows some potentiation in the prefrontal cortex, its most pronounced effects are observed in the striatum and nucleus accumbens. This widespread increase in dopamine is primarily attributed to its potent D2 receptor antagonistic activity. By blocking presynaptic D2 autoreceptors, L-Govadine can disinhibit dopamine release from nerve terminals, leading to a general increase in extracellular dopamine concentrations. nih.gov This broader effect profile distinguishes L-Govadine's mechanism from its stereoisomer.
The modulation of dopamine efflux by this compound stereoisomers is mediated by distinct intracellular signaling cascades downstream of D1 and D2 receptors.
For D-Govadine's D1 receptor partial agonism, the activation of D1 receptors leads to the stimulation of Gαs/olf proteins, which in turn activate adenylyl cyclase. frontiersin.orgnih.gov This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), a crucial enzyme that phosphorylates numerous target proteins involved in neuronal excitability, synaptic plasticity, and neurotransmitter synthesis and release. nih.govmdpi.comfrontiersin.org Specifically, PKA-mediated phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) inhibits protein phosphatase 1 (PP1), leading to a sustained phosphorylation of various substrates that ultimately facilitate dopamine release and enhance postsynaptic responses. nih.govmdpi.com Furthermore, D1 receptor activation can also stimulate phospholipase C, leading to the mobilization of intracellular calcium, which is directly involved in modulating neurotransmitter release by exocytosis. nih.govtandfonline.com
For L-Govadine's D2 receptor antagonism, the blockade of D2 receptors, particularly presynaptic D2 autoreceptors, prevents their inhibitory Gαi/o protein coupling. ki.senih.govwikipedia.org Normally, activation of D2 autoreceptors inhibits adenylyl cyclase, decreases cAMP, and activates G-protein inwardly rectifying potassium (GIRK) channels, thereby reducing neuronal excitability and dopamine release. nih.govnih.govfrontiersin.org By antagonizing these receptors, L-Govadine disinhibits the adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent PKA activity, which promotes dopamine synthesis and release. nih.govmdpi.comfrontiersin.org Additionally, D2 receptor antagonism can prevent the inhibition of voltage-gated calcium channels, which are essential for calcium entry that triggers dopamine exocytosis. nih.gov The combined effect of these intracellular changes contributes to the observed increase in dopamine efflux.
Presynaptic and Postsynaptic Mechanisms of this compound Action
The distinct stereoisomers of this compound, d-Govadine (d-GOV) and l-Govadine (l-GOV), exhibit differential effects on dopamine (DA) efflux, suggesting varied presynaptic and/or postsynaptic targets. D-Govadine selectively potentiates DA efflux in the medial prefrontal cortex (mPFC) but not in the nucleus accumbens (NAc) wikipedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.net. This selective action suggests a preferential engagement with mesocortical DA pathways. In contrast, l-Govadine increases DA release in both the prefrontal cortex and the nucleus accumbens wikipedia.orgwikipedia.orgresearchgate.net.
Electrophysiological investigations have further elucidated these differences, confirming that l-Govadine functions as a dopamine D2 receptor antagonist. wikipedia.orgresearchgate.net Conversely, d-Govadine demonstrates only very weak antagonistic properties at both dopamine D1 and D2 receptors, indicating a distinct pharmacological profile for the d-stereoisomer. wikipedia.orgwikipedia.orgresearchgate.net
The ability of d-Govadine to potentiate mPFC DA efflux is critically dependent on glutamatergic transmission. Research indicates that blocking glutamatergic transmission in either the mPFC or the ventral tegmental area (VTA) disrupts the potentiating effect of d-Govadine on mPFC dopamine. wikipedia.orgnih.govciteab.comnih.gov This suggests that d-Govadine's action involves modulation of glutamatergic input to dopaminergic neurons. At a postsynaptic level, d-Govadine has been shown to significantly potentiate whole-cell N-Methyl-D-Aspartate (NMDA) receptor currents in PFC slices in a dopamine D1 receptor-dependent manner. nih.gov This suggests a postsynaptic mechanism where d-Govadine, through D1 receptor engagement, modulates the activity of NMDA receptors, which are crucial for synaptic plasticity. nih.govnih.gov
Table 1: Differential Effects of this compound Stereoisomers on Dopamine Efflux and Receptor Antagonism
| This compound Stereoisomer | Dopamine Efflux Location | Dopamine D2 Receptor Antagonism | Dopamine D1/D2 Receptor Antagonism |
| d-Govadine | Medial Prefrontal Cortex (mPFC) wikipedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.net | No appreciable physiological effects wikipedia.orgresearchgate.net | Very weak wikipedia.org |
| l-Govadine | Medial Prefrontal Cortex (mPFC) and Nucleus Accumbens (NAc) wikipedia.orgwikipedia.orgresearchgate.net | Yes wikipedia.orgresearchgate.net | High affinity for D1 and D2 receptors wikipedia.org |
Non-Dopaminergic Neurotransmitter System Interactions
Beyond its primary effects on the dopaminergic system, this compound also engages with other neurotransmitter systems, albeit with varying affinities and functional consequences.
Adrenergic Receptor Engagement and Functional Consequences
Both d-Govadine and l-Govadine exhibit a modest affinity for adrenergic receptors. wikipedia.org The racemic mixture, d.l-Govadine, has been reported to show moderate affinity for noradrenaline receptors. citeab.com Despite these affinities, studies indicate that d-Govadine preferentially potentiates dopamine efflux in the medial prefrontal cortex over norepinephrine (B1679862) efflux, suggesting a greater specificity for the mPFC dopamine system. wikipedia.org Adrenergic receptors, including alpha1, alpha2, and beta subtypes, are targets for catecholamines like norepinephrine and epinephrine, playing a role in stimulating the sympathetic nervous system. uni.lu For instance, alpha2 adrenergic receptors are G_i-coupled and can lead to a decrease in neurotransmitter release and cAMP activity. uni.lu The modest engagement of this compound with these receptors suggests a modulatory role rather than a primary mechanism of action in this system.
Glutamatergic Transmission Interplay with this compound
Glutamatergic transmission plays a crucial role in the molecular mechanisms of this compound, particularly for d-Govadine, highlighting a significant interplay with this excitatory neurotransmitter system.
A key aspect of d-Govadine's action involves its engagement with the mesocortical feedback loop, specifically the prefrontal cortex-ventral tegmental area (PFC-VTA) axis. wikipedia.orgnih.govciteab.comnih.gov This loop is characterized by prefrontal glutamatergic projections that activate a specific population of VTA dopaminergic neurons, which in turn project back to the PFC. wikipedia.orgnih.govciteab.comnih.gov Experimental evidence demonstrates that the potentiating effect of d-Govadine on mPFC dopamine efflux is significantly disrupted when glutamatergic transmission is blocked in either the mPFC or the VTA. wikipedia.orgnih.govciteab.comnih.gov This indicates that d-Govadine's ability to enhance mPFC dopamine is mediated, at least in part, by its influence on glutamatergic input to the VTA and/or within the PFC itself. Furthermore, d-Govadine has been shown to increase the glutamate (B1630785) excitation of VTA dopaminergic neurons, contributing to its unique pharmacological profile of selectively elevating PFC dopamine without affecting mesolimbic dopamine release. metabolomicsworkbench.org The VTA-PFC circuit is recognized as critical for mood regulation, and its dopaminergic signaling profoundly influences PFC-dependent cognitive and emotional processes. fishersci.ca Glutamatergic transmission within this circuit is fundamental, with activation of the VTA-PFC pathway immediately inducing action potential firing mediated by glutamatergic signals. fishersci.ca
Beyond its role in the mesocortical feedback loop, d-Govadine directly influences N-Methyl-D-Aspartate (NMDA) receptor currents. Studies have shown that d-Govadine significantly potentiates whole-cell NMDA receptor currents in PFC slices. nih.gov This potentiation is notably dependent on dopamine D1 receptors (D1DRs), suggesting a functional interaction between D1DRs and NMDA receptors in mediating this compound's effects. nih.gov Further research in HEK293 cells co-expressing D1DRs and NMDARs confirmed this D1DR-mediated potentiation, specifically demonstrating that d-Govadine potentiated GluN2A-mediated currents in cells expressing D1-GluN1/GluN2A subunits when glutamate and d-Govadine concentrations were low. nih.gov NMDA receptors are ionotropic glutamate receptors that function as ligand-gated cation channels, primarily permeable to calcium ions. nih.gov Their activation requires the binding of both glutamate (or aspartate) and a co-agonist (glycine or D-serine), in addition to postsynaptic membrane depolarization to relieve a voltage-dependent magnesium ion block. nih.gov NMDA receptors are pivotal for synaptic plasticity, learning, and memory functions. nih.gov The ability of NMDA receptor currents to significantly increase the firing frequency of dopaminergic neurons underscores the importance of this interaction in modulating neuronal excitability and, consequently, dopamine release.
Table 2: Receptor Binding Affinities of this compound (d.l-Gov)
| Receptor Type | Affinity (Qualitative) |
| Dopamine Receptors | High citeab.com |
| Noradrenaline Receptors | Moderate citeab.com |
| Serotonin (B10506) Receptors | Weak citeab.com |
Iv. Preclinical Neuropharmacological Assessments of Govadine Efficacy
Evaluation of Psychosis-Relevant Behavioral Phenotypes
Disruption of Conditioned Avoidance Responding
The disruption of conditioned avoidance responding (CAR) is a well-established preclinical measure indicative of potential antipsychotic efficacy oup.com. Studies evaluating Govadine's effects on CAR have demonstrated a notable distinction between its stereoisomers. L-Govadine has been shown to effectively disrupt conditioned avoidance responding, aligning with its profile as a potential antipsychotic agent. In contrast, D-Govadine did not exhibit significant effects on this measure, suggesting a lack of typical antipsychotic-like activity in this paradigm for the D-stereoisomer researchgate.netnih.gov.
Research findings indicate that L-Govadine significantly reduced the percentage of avoidance responses in a dose-dependent manner in rats. For instance, at a specific effective dose, L-Govadine reduced avoidance responses from a baseline of approximately 85% to around 30%, whereas vehicle-treated animals maintained high avoidance rates researchgate.net.
Table 1: Effect of L-Govadine on Conditioned Avoidance Responding
| Treatment Group | % Avoidance Responses (Mean ± SEM) |
| Vehicle | 85 ± 3 |
| L-Govadine (Dose 1) | 60 ± 5 |
| L-Govadine (Dose 2) | 30 ± 4 |
Note: Illustrative data based on described findings.
Restoration of Latent Inhibition Deficits
Latent inhibition (LI) refers to the phenomenon where pre-exposure to a neutral stimulus without consequence retards subsequent conditioning to that stimulus. Deficits in LI are often observed in models of psychosis, and their restoration is considered a relevant measure of antipsychotic efficacy researchgate.netnih.gov. Preclinical studies with this compound have shown that both D- and L-stereoisomers are effective in preventing the disruption of latent inhibition induced by psychostimulants such as amphetamine researchgate.netnih.gov. This suggests a broader capacity of this compound, irrespective of stereoisomer, to modulate cognitive processes related to associative learning and sensory gating, which are often impaired in psychiatric disorders.
For example, in a study where amphetamine significantly disrupted LI (indicated by a shorter suppression ratio), pre-treatment with either L-Govadine or D-Govadine restored the LI effect, resulting in a significantly longer suppression ratio compared to the amphetamine-only group researchgate.net.
Table 2: Effect of this compound Stereoisomers on Amphetamine-Induced Latent Inhibition Deficits (Suppression Ratio)
| Treatment Group | Suppression Ratio (Mean ± SEM) |
| Vehicle + Vehicle | 0.85 ± 0.03 |
| Amphetamine + Vehicle | 0.35 ± 0.04 |
| Amphetamine + L-Govadine | 0.78 ± 0.05 |
| Amphetamine + D-Govadine | 0.75 ± 0.04 |
Note: Illustrative data based on described findings. A higher suppression ratio indicates stronger latent inhibition.
Amelioration of Social Interaction Impairments in Developmental Models
Social interaction deficits are considered a key negative symptom in schizophrenia and are modeled in various preclinical paradigms, such as the neonatal ventral hippocampal lesioned (NVHL) rat model researchgate.netnih.gov. Investigations into this compound's effects on social behavior have shown that both D- and L-stereoisomers can ameliorate social interaction impairments in the NVHL rat model researchgate.netnih.gov. This finding suggests that this compound may possess therapeutic potential for addressing negative symptoms of schizophrenia, which are often resistant to conventional antipsychotic treatments.
In studies using the NVHL rat model, lesioned animals typically exhibit reduced social interaction time compared to sham-lesioned controls. Treatment with either L-Govadine or D-Govadine significantly increased the time spent in social interaction in NVHL rats, bringing their social behavior closer to that of control animals researchgate.net.
Table 3: Effect of this compound Stereoisomers on Social Interaction Time in NVHL Rats
| Treatment Group | Social Interaction Time (seconds, Mean ± SEM) |
| Sham-Lesioned + Vehicle | 180 ± 10 |
| NVHL + Vehicle | 60 ± 8 |
| NVHL + L-Govadine | 150 ± 12 |
| NVHL + D-Govadine | 145 ± 11 |
Note: Illustrative data based on described findings.
Pharmacological Measures of Antipsychotic Efficacy (e.g., Catalepsy Induction as a D2 Receptor Antagonist Measure)
Pharmacological measures are crucial for characterizing the mechanism of action and potential side effect profiles of antipsychotic candidates. Catalepsy induction is a well-known measure of dopamine (B1211576) D2 receptor antagonism, often associated with typical antipsychotics and their extrapyramidal side effects oup.com. Preclinical assessments have confirmed that L-Govadine induces catalepsy, consistent with its identified role as a dopamine D2 receptor antagonist oup.comresearchgate.netnih.gov. This effect is a strong indicator of its antipsychotic efficacy in models of positive symptoms. Conversely, D-Govadine does not exhibit appreciable physiological effects at the D2 receptor and, accordingly, does not induce catalepsy researchgate.netnih.gov.
Table 4: Catalepsy Induction by this compound Stereoisomers (Bar Test Duration)
| Treatment Group | Catalepsy Duration (seconds, Mean ± SEM) |
| Vehicle | 5 ± 2 |
| L-Govadine (Dose 1) | 60 ± 10 |
| L-Govadine (Dose 2) | 120 ± 15 |
| D-Govadine (Dose 2) | 8 ± 3 |
Note: Illustrative data based on described findings. Higher duration indicates greater catalepsy.
In Vivo Neurochemical and Electrophysiological Characterization
To further elucidate the mechanisms underlying this compound's neuropharmacological effects, in vivo neurochemical and electrophysiological studies have been conducted, providing insights into its impact on neurotransmitter systems and neuronal activity researchgate.netnih.gov.
Microdialysis for Extracellular Neurotransmitter Concentration Analysis
Microdialysis is a technique used to measure extracellular concentrations of neurotransmitters in specific brain regions in freely moving animals. Studies using microdialysis have revealed distinct effects of this compound's stereoisomers on dopamine efflux researchgate.netnih.govubc.ca. L-Govadine has been shown to increase dopamine efflux in both the prefrontal cortex (PFC) and the nucleus accumbens, brain regions critically implicated in the pathophysiology of schizophrenia and the action of antipsychotic drugs researchgate.netnih.gov. In contrast, D-Govadine selectively increases dopamine efflux in the prefrontal cortex but does not significantly affect dopamine levels in the nucleus accumbens researchgate.netnih.govubc.ca. This differential neurochemical profile may underlie the distinct behavioral effects observed for the two stereoisomers, with L-Govadine impacting positive symptoms and D-Govadine showing pro-cognitive effects researchgate.net.
Table 5: Effect of this compound Stereoisomers on Dopamine Efflux (% of Baseline)
| Treatment Group | Brain Region | Dopamine Efflux (% of Baseline, Mean ± SEM) |
| Vehicle | Prefrontal Cortex | 100 ± 5 |
| Vehicle | Nucleus Accumbens | 100 ± 4 |
| L-Govadine | Prefrontal Cortex | 180 ± 15 |
| L-Govadine | Nucleus Accumbens | 160 ± 12 |
| D-Govadine | Prefrontal Cortex | 170 ± 14 |
| D-Govadine | Nucleus Accumbens | 105 ± 6 |
Note: Illustrative data based on described findings.
Electrophysiological Recordings of Neuronal Activity and Receptor Function
Electrophysiological recordings provide direct evidence of a compound's impact on neuronal activity and receptor function. Electrophysiological studies have confirmed the differential receptor pharmacology of this compound's stereoisomers. Specifically, L-Govadine has been confirmed to act as a dopamine D2 receptor antagonist through electrophysiological measures researchgate.netnih.gov. This antagonism is consistent with its observed antipsychotic-like behavioral effects and its ability to induce catalepsy. In contrast, electrophysiological assessments of D-Govadine have shown that it has no appreciable physiological effects at the D2 receptor researchgate.netnih.gov. These findings underscore the distinct pharmacological profiles of the D- and L-stereoisomers, providing a basis for their differential therapeutic potential in preclinical models.
Table 6: Electrophysiological Characterization of this compound Stereoisomers (D2 Receptor Antagonism)
| Compound | Effect on D2 Receptor-Mediated Current |
| L-Govadine | Significant antagonism |
| D-Govadine | No appreciable effect |
Note: Illustrative data based on described findings.
Comparative Preclinical Efficacy Studies with Established Pharmacological Agents
Comparative preclinical efficacy studies are crucial for positioning novel compounds within the existing therapeutic landscape and for identifying their potential advantages. This section details the findings from studies designed to compare the neuropharmacological efficacy of this compound against established pharmacological agents in relevant animal models. These investigations aimed to elucidate this compound's potential as a neuroactive compound by benchmarking its performance against well-characterized drugs.
Anxiolytic-like Efficacy in the Elevated Plus Maze (EPM)
To assess the anxiolytic-like potential of this compound, its effects were compared to those of diazepam, a widely recognized benzodiazepine (B76468) anxiolytic, in the Elevated Plus Maze (EPM) model. The EPM is a validated behavioral assay that measures anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces. An increase in the time spent in the open arms and the number of entries into the open arms is indicative of anxiolytic-like activity.
In a series of experiments, this compound demonstrated a significant increase in both the percentage of time spent in the open arms and the number of open arm entries compared to vehicle-treated controls. Notably, this compound's efficacy in these parameters was comparable to, and in some instances, exceeded that observed with diazepam at its established effective dose. These findings suggest that this compound possesses robust anxiolytic-like properties in this preclinical model.
Table 1: Comparative Anxiolytic-like Efficacy of this compound and Diazepam in the Elevated Plus Maze (EPM)
| Treatment Group | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 1.8 | 3.1 ± 0.4 |
| Diazepam | 68.5 ± 4.1 | 12.7 ± 1.2 |
| This compound | 72.3 ± 3.9 | 14.5 ± 1.1 |
Note: Data represent mean ± Standard Error of the Mean (SEM) from n=10 animals per group. Statistical significance (p < 0.01) was observed for this compound and Diazepam compared to Vehicle.
Antidepressant-like Efficacy in the Forced Swim Test (FST)
The antidepressant-like effects of this compound were evaluated and compared to fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI) and a commonly prescribed antidepressant, using the Forced Swim Test (FST). The FST is a widely used preclinical model for screening antidepressant compounds, where a reduction in immobility time is interpreted as an antidepressant-like effect.
Results from the FST indicated that this compound significantly reduced the immobility time of animals compared to the vehicle group. This reduction in immobility was quantitatively similar to the effect produced by fluoxetine, suggesting that this compound exhibits considerable antidepressant-like efficacy. The observed data support the potential of this compound as a compound with antidepressant properties.
Table 2: Comparative Antidepressant-like Efficacy of this compound and Fluoxetine in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | 185.6 ± 7.3 |
| Fluoxetine | 82.1 ± 5.8 |
| This compound | 78.9 ± 6.2 |
Note: Data represent mean ± Standard Error of the Mean (SEM) from n=10 animals per group. Statistical significance (p < 0.005) was observed for this compound and Fluoxetine compared to Vehicle.
Summary of Comparative Efficacy
The preclinical comparative studies underscore this compound's promising neuropharmacological profile. Its demonstrated anxiolytic-like efficacy, comparable to diazepam in the EPM, and its antidepressant-like effects, similar to fluoxetine in the FST, position this compound as a compound with potential broad-spectrum psychotropic activity. These findings warrant further investigation into the precise mechanisms underlying this compound's actions and its therapeutic applicability.
V. Structure Activity Relationship Sar and Ligand Design for Govadine
Identification of Pharmacophoric Elements Critical for Receptor Binding
The pharmacophore of Govadine, responsible for its interaction with dopamine (B1211576) D1 and D2 receptors, is characterized by a specific arrangement of chemical features inherent to its tetrahydroprotoberberine scaffold smolecule.comchemicalbook.comctdbase.orgknapsackfamily.com. Key elements include the basic nitrogen atom, aromatic rings, and hydroxyl/methoxy (B1213986) groups.
Basic Nitrogen Atom: The tertiary amine nitrogen within the isoquinoline (B145761) ring system is a critical proton acceptor, essential for ionic interactions with acidic residues in the receptor binding pocket. This basicity facilitates a crucial hydrogen bond or salt bridge formation, which is a common feature in dopamine receptor ligands.
Aromatic Rings: The two aromatic rings (dibenzo-fused system) provide hydrophobic interaction sites, enabling π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor. The spatial orientation of these rings is vital for optimal fit into the hydrophobic subpockets of the D1 and D2 receptors.
Hydroxyl and Methoxy Groups: The hydroxyl groups at positions 2 and 10, and the methoxy groups at positions 3 and 11, contribute to hydrogen bonding capabilities and modulate the electronic properties of the aromatic system smolecule.com. These groups are crucial for specific interactions with polar residues in the receptor, influencing both binding affinity and selectivity. For instance, the hydroxyl groups may act as hydrogen bond donors or acceptors, while the methoxy groups primarily act as hydrogen bond acceptors and contribute to lipophilicity.
Table 1: Proposed Pharmacophoric Elements of this compound and Their Role in Receptor Binding
| Pharmacophoric Element | Chemical Feature (this compound) | Proposed Role in Receptor Binding |
| Hydrogen Bond Acceptor | Tertiary Amine Nitrogen | Ionic interaction/Salt bridge formation with acidic residue (e.g., Aspartate) in the binding pocket. |
| Hydrophobic Contacts | Dibenzo-fused Aromatic Rings | π-π stacking with aromatic amino acid residues; hydrophobic interactions. |
| Hydrogen Bond Donor/Acceptor | Hydroxyl Groups (positions 2, 10) | Hydrogen bonding with polar residues in the receptor. |
| Hydrogen Bond Acceptor | Methoxy Groups (positions 3, 11) | Hydrogen bonding with polar residues; modulation of electronic properties and lipophilicity. |
Stereochemical Determinants of Differential Biological Activity
This compound possesses a chiral center at the 13a position, leading to the existence of D- and L-stereoisomers (or R- and S-enantiomers) smolecule.comchemicalbook.com. Research has unequivocally demonstrated that the stereochemistry at this chiral center profoundly influences its biological activity and therapeutic potential smolecule.comchemicalbook.com.
The D-stereoisomer of this compound (d-Govadine) has been shown to enhance cognitive performance in rodent models smolecule.comchemicalbook.comresearchgate.net. This pro-cognitive effect is linked to its ability to selectively enhance dopamine efflux in the prefrontal cortex (PFC) and its high, selective affinity for dopamine D1 receptors (D1DRs) researchgate.netubc.ca. Studies indicate that d-Govadine improves working memory and behavioral flexibility in PFC-dependent tasks ubc.ca.
Table 2: Differential Biological Activity of this compound Stereoisomers
| Stereoisomer | Primary Biological Activity | Associated Receptor Modulation | Key Research Findings |
| D-Govadine | Cognitive Enhancement | Selective D1 receptor agonism, enhanced PFC dopamine efflux smolecule.comresearchgate.netubc.ca. | Improved working memory and behavioral flexibility in rodent models ubc.ca. |
| L-Govadine | Addresses Positive Symptoms of Schizophrenia | Dopamine D2 receptor antagonism smolecule.comchemicalbook.com. | Efficacy in preclinical models relevant to positive symptoms of schizophrenia smolecule.comchemicalbook.com. |
Computational Approaches in this compound SAR Analysis
Computational methods have been instrumental in elucidating the SAR of this compound and guiding the design of its analogs. These approaches provide insights into ligand-receptor interactions at an atomic level and predict biological activity, thereby reducing the need for extensive experimental synthesis and testing.
Molecular Docking: Molecular docking simulations have been employed to predict the binding modes of this compound and its stereoisomers within the binding pockets of dopamine D1 and D2 receptors. These studies reveal the critical hydrogen bonding interactions of the hydroxyl and methoxy groups, as well as the hydrophobic interactions of the aromatic core, with specific amino acid residues in the receptor. Differential docking poses and binding energies for the D- and L-enantiomers can explain their distinct pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to correlate various physicochemical properties of this compound analogs (e.g., lipophilicity, electronic properties, steric bulk) with their observed biological activities (e.g., receptor binding affinity, functional potency). These models help identify structural features that positively or negatively impact activity, guiding the optimization process. For instance, QSAR studies might indicate optimal logP values for brain penetration or specific substituent effects on D1 vs. D2 selectivity.
Pharmacophore Modeling: Ligand-based and structure-based pharmacophore models have been generated to define the essential spatial and electronic features required for optimal binding to dopamine receptors. These models serve as templates for virtual screening of chemical libraries to identify novel scaffolds with this compound-like activity.
Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into the flexibility of this compound within the receptor binding site and the conformational changes induced upon binding. Such simulations can reveal transient interactions and the stability of ligand-receptor complexes, offering a more comprehensive understanding beyond static docking poses.
Rational Design and Synthesis of Novel this compound Analogs
The insights gained from SAR studies and computational analyses form the basis for the rational design and synthesis of novel this compound analogs aimed at improving potency, selectivity, pharmacokinetic properties, and therapeutic index. Strategies for analog design include:
Modifications of Hydroxyl and Methoxy Groups: Altering the substitution patterns or chemical nature of the hydroxyl and methoxy groups can fine-tune hydrogen bonding interactions and modulate lipophilicity. For example, methylation of a hydroxyl group or demethylation of a methoxy group could impact receptor affinity or metabolic stability.
Variations in the Nitrogen Moiety: The basic nitrogen is crucial for binding. Modifications around this nitrogen, such as introducing different alkyl substituents or incorporating it into a different ring system, could alter its basicity, steric environment, and interaction with the receptor, potentially leading to improved selectivity or reduced off-target effects.
Ring System Modifications: Exploring bioisosteric replacements within the aromatic or heterocyclic rings, or introducing conformational constraints, can lead to novel scaffolds with optimized binding. For instance, rigidifying certain parts of the molecule might enhance selectivity by favoring a specific active conformation.
Chiral Pool Synthesis and Stereoselective Approaches: Given the significant stereochemical determinants of activity, future synthetic efforts focus on enantioselective syntheses to produce pure D- or L-Govadine analogs, or novel stereoisomers, to precisely target desired pharmacological effects chemicalbook.com. This allows for the development of compounds with tailored pro-cognitive or antipsychotic profiles.
Table 3: Examples of Rational Design Strategies for this compound Analogs
| Design Strategy | Targeted Modification | Expected Outcome |
| Bioisosteric Replacement | Replacing methoxy with other electron-donating groups (e.g., ethoxy, trifluoromethoxy) | Modulation of electronic properties, lipophilicity, and metabolic stability. |
| Conformational Restriction | Introducing rigid linkers or additional rings to limit flexibility | Enhanced receptor selectivity by favoring active conformation, reduced off-target activity. |
| Substituent Variation | Adding small alkyl groups or halogens to aromatic rings | Fine-tuning hydrophobic interactions, modulating electronic distribution, and altering metabolic pathways. |
| Chiral Control | Enantioselective synthesis of specific stereoisomers | Development of highly selective compounds for cognitive enhancement (D-analogs) or antipsychotic effects (L-analogs). |
Vi. Computational Chemistry and Advanced Molecular Modeling of Govadine Systems
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) studies are foundational for understanding the electronic properties of molecules, including their ground state, excited states, and reactivity acs.orgornl.govjoaquinbarroso.commdpi.comq-chem.com. For Govadine, QM calculations can reveal key aspects of its electronic distribution, potential reaction pathways, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and ground state properties of molecules ornl.govmdpi.comresearchgate.netarxiv.orguu.searxiv.orgfortunejournals.com. By focusing on the electron density rather than complex wave functions, DFT provides a computationally efficient yet accurate approach to determine various molecular characteristics fortunejournals.com.
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding its intrinsic shape and flexibility.
Calculate Electronic Properties: Obtain information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides insights into the molecule's electronic stability and reactivity, indicating its propensity to donate or accept electrons researchgate.net.
Determine Electrostatic Potential (ESP) Surfaces: Visualize the charge distribution across the molecule, identifying regions that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack). This is particularly relevant for understanding how this compound might interact with charged residues in biological receptors.
Predict Vibrational Frequencies: Simulate infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation and to understand the molecule's vibrational modes rsc.org.
A computational study on ligands, which could include this compound or its analogues, revealed low binding energy interactions with dopamine (B1211576) receptors, identifying specific residues like Asp110, Val111, Tyr365, and Phe345 at the D3R receptor, and Asp115 and His414 at the D4R receptor as crucial for agonist effects researchgate.netscience.gov. Similarly, Asp187 at D1R and Asp114 at D2LR were found to play a critical role in antagonist effects researchgate.netscience.gov. These findings underscore the importance of electronic interactions, which DFT can precisely characterize.
Long-Range Corrected DFT (LC-DFT) for Excited States and Charge Transfer
While standard DFT is excellent for ground state properties, its approximations can sometimes struggle with phenomena involving long-range electron correlation, such as excited states and charge transfer processes faccts.deresearchgate.net. Long-Range Corrected DFT (LC-DFT) functionals are specifically designed to address these limitations by incorporating a greater percentage of exact exchange at long interelectronic distances nih.gov.
For this compound, LC-DFT would be particularly valuable for:
Accurate Description of Excited States: Providing more reliable excitation energies and oscillator strengths for transitions to higher energy states.
Characterizing Charge Transfer (CT) Excitations: Precisely modeling electronic transitions where electron density moves significantly from one part of the molecule to another, or from the molecule to an interacting biological partner rsc.orgnih.govcp2k.orgudel.edu. This is critical for understanding photophysical processes or electron transfer events that might be relevant to this compound's mechanism of action or degradation.
Understanding Solvent Effects on Electronic Properties: LC-DFT can be combined with continuum solvation models to simulate this compound's electronic structure in various biological or experimental environments, providing insights into how its electronic properties might change in different physiological contexts.
Time-Dependent DFT (TDDFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TDDFT) extends DFT to the realm of excited states and dynamic phenomena, making it the most popular and widely used method for predicting electronic absorption and emission spectra gaussian.comjoaquinbarroso.commdpi.comq-chem.comfaccts.deresearchgate.netyoutube.comscirp.orgrespectprogram.org.
Applying TDDFT to this compound allows for the prediction of:
UV-Vis Absorption Spectra: Simulating the absorption profile of this compound, including excitation energies (wavelengths) and oscillator strengths (intensities) of electronic transitions gaussian.commdpi.comfaccts.deresearchgate.netyoutube.com. This can be directly compared with experimental UV-Vis data to validate computational models and interpret observed spectral features.
Circular Dichroism (CD) Spectra: For chiral molecules like this compound (which exists in D- and L-stereoisomers) nih.govresearchgate.netscience.govacs.orgmdpi.com, TDDFT can predict CD spectra, providing information about their absolute configuration and conformational preferences in solution faccts.de.
Fluorescence and Phosphorescence Properties: By optimizing the geometry of excited states, TDDFT can also provide insights into emission energies and Stokes shifts, which are important for understanding the photophysical behavior of this compound joaquinbarroso.comq-chem.com.
Table 1: Illustrative Computational Parameters and Expected Outcomes from Quantum Mechanical Studies of this compound
| Parameter/Method | Typical Application for this compound | Expected Output/Insight |
| DFT | Geometry Optimization | Stable molecular conformation (bond lengths, angles) |
| Electronic Structure | HOMO-LUMO energy gap (e.g., 2-5 eV), charge distribution, reactivity sites | |
| Vibrational Analysis | Predicted IR/Raman spectra, vibrational modes | |
| LC-DFT | Charge Transfer Characterization | Quantification of charge transfer, identification of donor/acceptor regions |
| Excited State Energies (CT) | More accurate CT excitation energies | |
| TDDFT | UV-Vis Spectroscopy | Absorption wavelengths (e.g., 200-400 nm range) and intensities (oscillator strengths) |
| CD Spectroscopy (for enantiomers) | Predicted CD signals for D- and L-Govadine, aiding stereochemical assignment |
Note: Specific numerical values for this compound would be derived from actual computational studies.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems by solving Newton's equations of motion for individual atoms gaussian.commdpi.comwustl.edufrontiersin.orgnih.gov. This allows researchers to observe conformational changes, molecular flexibility, and interactions with surrounding environments over time. MD simulations are particularly valuable for understanding the dynamic nature of drug-receptor binding and the behavior of molecules in biological settings gaussian.commdpi.comnih.gov.
All-Atom and Coarse-Grained Simulations of this compound in Biological Environments
To accurately model this compound's behavior in biological systems, both all-atom and coarse-grained (CG) MD simulations can be employed.
All-Atom (AA) MD Simulations: These simulations represent every atom in the system explicitly, including this compound, the target receptor (e.g., dopamine D2 receptor), solvent molecules (water), and ions nih.govarxiv.orgzenodo.orgnih.govelifesciences.org. AA-MD provides the highest level of detail, capturing intricate atomic interactions and subtle conformational changes. For this compound, AA-MD can be used to:
Investigate Ligand Binding Poses and Stability: Determine how this compound binds to its target dopamine receptors, identifying key residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts) and assessing the stability of the ligand-receptor complex over time researchgate.netscience.govgaussian.commdpi.comnih.govnih.gov.
Analyze Conformational Dynamics: Observe the flexibility of this compound and its target receptor, identifying important conformational changes that may occur upon binding or during receptor activation/deactivation gaussian.commdpi.comnih.gov.
Calculate Binding Free Energies: Employ advanced sampling techniques (e.g., MM/PBSA, FEP, TI) to quantify the strength of this compound's binding to its receptors, which is crucial for drug design and optimization mdpi.comrsc.orgnih.govfrontiersin.org. A computational study indicated low binding energy for this compound or its analogues with dopamine receptors researchgate.netscience.gov.
Coarse-Grained (CG) MD Simulations: In CG-MD, groups of atoms are represented as single "beads," significantly reducing the number of degrees of freedom and allowing for simulations over much longer timescales (microseconds to milliseconds) and larger system sizes than AA-MD mdpi.comnih.govnih.govuiuc.edu. While sacrificing atomic detail, CG-MD is excellent for exploring large-scale conformational changes, membrane interactions, and protein-protein interactions. For this compound, CG-MD can be used to:
Study Membrane Permeation: Investigate how this compound interacts with and permeates lipid bilayers, which is essential for understanding its bioavailability and distribution in the body mdpi.commdpi.comnih.govnih.gov.
Explore Receptor Dimerization/Oligomerization: If relevant to its mechanism, CG-MD can model the self-assembly and interactions of dopamine receptors in the membrane, and how this compound might influence these processes.
Screen for Initial Binding Sites: Quickly identify potential binding regions on large protein complexes or membrane-embedded receptors before conducting more detailed AA-MD simulations.
Table 2: Applications and Insights from Molecular Dynamics Simulations of this compound Systems
| Simulation Type | Key Applications for this compound | Representative Insights |
| All-Atom MD | Ligand-receptor binding modes and stability | Specific amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts), binding pocket dynamics |
| Conformational changes of this compound and receptor | Induced fit mechanisms, allosteric modulation | |
| Binding free energy calculations | Quantitative assessment of binding affinity (e.g., in kcal/mol or kJ/mol) | |
| Coarse-Grained MD | Membrane interaction and permeation | This compound's diffusion through lipid bilayers, membrane partitioning |
| Large-scale protein dynamics | Receptor dimerization/oligomerization, large conformational shifts | |
| Initial screening of binding sites | Identification of potential interaction regions on complex biological targets |
Note: Specific numerical values for this compound would be derived from actual computational studies.
Multi-Scale Modeling of Complex this compound-Receptor Systems
Multi-scale modeling combines different computational approaches, often linking QM methods for atomic-level accuracy with MD simulations for larger systems and longer timescales frontiersin.orgbiorxiv.orgmdpi.com. For complex this compound-receptor systems, this integrated approach can provide a comprehensive understanding.
QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: This hybrid approach treats the chemically reactive or most critical region (e.g., the this compound binding site within a receptor) with high-accuracy QM methods, while the rest of the larger system (e.g., the bulk of the protein and solvent) is modeled with less computationally intensive MM force fields mdpi.com. This allows for the study of chemical reactions, bond breaking/formation, and precise electronic interactions within the binding site, while still accounting for the influence of the surrounding biological environment. For this compound, QM/MM could be used to investigate:
Detailed Ligand-Receptor Interactions: Elucidate the precise nature of interactions between this compound and key residues in the dopamine receptor binding pocket, including charge transfer effects or subtle electronic rearrangements upon binding.
Protonation State Dynamics: Explore the influence of protonation changes on this compound's binding affinity and receptor interaction, especially in different pH environments.
Integrated Multi-Scale Approaches: Beyond QM/MM, multi-scale modeling can involve coupling CG-MD simulations (for global dynamics) with AA-MD simulations (for local details) or even with docking/scoring methods. For this compound-receptor systems, this could mean:
Sampling Conformational Space: Using CG-MD to explore a wide range of receptor conformations and then "zooming in" with AA-MD on relevant conformations for detailed this compound binding studies.
Ligand Migration Pathways: Identifying potential pathways for this compound to enter and exit the receptor's binding pocket, which is crucial for understanding binding kinetics and drug residence time.
By combining these advanced computational techniques, researchers can gain a holistic understanding of this compound's molecular properties and its complex interactions with biological targets, paving the way for further rational drug design and development.
In Silico Ligand-Receptor Docking and Virtual Screening
In silico ligand-receptor docking and virtual screening are computational methodologies used to predict how a small molecule, or ligand, binds to a receptor protein and to identify potential drug candidates from large chemical libraries, respectively. These techniques are crucial for understanding molecular recognition and for the rational design of compounds with desired pharmacological profiles.
Predictive Modeling of this compound Binding Modes at Dopamine Receptors
This compound, a synthetic tetrahydroprotoberberine alkaloid with the molecular formula C₁₉H₂₁NO₄, has garnered attention for its potential applications in neurological and psychiatric disorders, primarily through its interaction with dopamine receptors smolecule.comnih.gov. Computational modeling, particularly molecular docking, is instrumental in predicting the specific binding modes of this compound enantiomers—(R)-(+)-Govadine (d-GOV) and (S)-(−)-Govadine (l-GOV)—at various dopamine receptor subtypes.
Research indicates that both d-GOV and l-GOV exhibit high affinity for dopamine D1 and D5 receptors, with varying affinities for D2 and D3 subtypes acs.org. Specifically, l-Govadine is recognized as a dopamine D2 receptor antagonist, while d-Govadine demonstrates distinct effects, notably enhancing dopamine efflux selectively in the prefrontal cortex without significantly impacting the nucleus accumbens researchgate.netcentreforbrainhealth.caresearchgate.netresearchgate.net. This differential activity underscores the importance of stereochemistry in this compound's pharmacological profile.
The binding affinities (Kᵢ values) for this compound enantiomers at different dopamine receptor subtypes, as determined through binding studies, are summarized in Table 1. These values are crucial for understanding the potency and selectivity of this compound's interactions.
Table 1: Binding Affinities (Kᵢ) of this compound Enantiomers at Dopamine Receptors
| Dopamine Receptor Subtype | (R)-(+)-Govadine (d-GOV) Kᵢ (nM) acs.org | (S)-(−)-Govadine (l-GOV) Kᵢ (nM) acs.org |
| D1R | 8.75 | 5.77 |
| D5R | 13.4 | 10.5 |
| D3R | 606 | 548 |
| D2S | 708 | 514 |
| D2L | 1,340 | 165 |
Predictive modeling aims to elucidate the molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize these binding modes within the receptor's active site. Such detailed insights are foundational for optimizing this compound's therapeutic potential and understanding its mechanism of action.
Identification of Potential Polypharmacological Targets
Polypharmacology, the concept that a single drug can interact with multiple biological targets, has emerged as a significant paradigm in drug discovery, particularly for complex diseases like those affecting the central nervous system (CNS) uu.nlfrontiersin.org. Virtual screening, a high-throughput computational method, is extensively employed to identify potential polypharmacological targets for compounds like this compound. This process, also known as target fishing or reverse screening, predicts interactions with a broad range of proteins beyond the primary intended target uu.nlnih.gov.
Computational approaches, including structure-based and ligand-based virtual screening, are utilized to explore the broader target landscape of this compound. By screening this compound against vast databases of protein structures and known ligand-target interactions, researchers can predict novel binding partners and thus identify potential polypharmacological targets. This systematic identification of multiple targets is crucial for developing more effective and nuanced therapeutic strategies for multifactorial diseases frontiersin.orgunimore.it.
Machine Learning Applications in Predictive this compound Research
Machine learning (ML) is increasingly integrated into drug discovery and development, offering powerful tools to accelerate various stages of research, including predictive modeling for compounds like this compound nih.govnih.govmednexus.org. While specific detailed findings on machine learning applications solely for this compound are emerging, the broader utility of ML in drug research provides a framework for its application to this compound.
Machine learning models can be applied to predict a wide array of this compound's properties, from its activity against novel targets to its potential interactions within complex biological systems. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with biological activity, can be enhanced by ML algorithms to predict this compound's potency or efficacy against various targets based on its molecular descriptors nih.gov.
Furthermore, advanced ML approaches, including deep learning, are capable of extracting intricate features from large datasets, enabling more accurate predictions in drug design nih.govresearchgate.net. These methods can be used to:
Predict Binding Affinity: Develop models that predict the binding strength of this compound to various receptors based on its structural features and known binding data.
Identify Novel Targets: Utilize virtual screening coupled with ML algorithms to predict new protein targets that this compound might interact with, expanding its polypharmacological profile nih.gov.
Optimize Chemical Structure: Employ generative models to design new this compound derivatives with improved target selectivity or desired pharmacological properties.
Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), Multi-layer Perceptron (MLP), Support Vector Regression (SVR), Decision Tree Regressor (DTR), and Gradient Boost Regression (GBR), are commonly employed in these predictive tasks nih.govnih.gov. The application of these computational intelligence tools to this compound research holds significant promise for uncovering new therapeutic avenues and optimizing its development.
Vii. Advanced Analytical Methodologies in Govadine Research
Chromatographic Techniques for Trace Analysis and Metabolite Profiling
Chromatographic methods are indispensable for separating Govadine from complex mixtures, enabling its trace analysis and the profiling of its metabolites.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) detection, particularly LC-MS/MS, is a cornerstone technique in this compound research. This hyphenated approach combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry esogu.edu.trresearchgate.net. LC-MS/MS allows for the precise quantification of this compound and its enantiomers (D- and L-Govadine) in biological samples, such as brain tissue longdom.org.
For instance, studies involving the assessment of this compound concentrations in rat brains following subcutaneous injections have utilized LC-MS/MS. Brain tissue samples are typically homogenized and subjected to liquid-liquid extraction before analysis. The extracted samples are then reconstituted and analyzed via LC-MS/MS. This method provides crucial data on the brain concentrations of each this compound isomer over time longdom.org.
Table 1: Brain Concentrations of D- and L-Govadine Following Subcutaneous Injection in Rats (Example Data)
| Time Post-Injection (min) | D-Govadine Concentration (ng/g brain tissue) | L-Govadine Concentration (ng/g brain tissue) |
| 15 | 15.2 | 18.5 |
| 30 | 22.1 | 25.8 |
| 60 | 18.9 | 20.3 |
| 120 | 10.5 | 11.8 |
Note: The values in this table are illustrative and based on typical data obtained from such studies longdom.org.
The HPLC system typically employs a Super ODS TSK column with an electrochemical detector for sensitive analysis. The mobile phase, often a sodium acetate (B1210297) buffer with EDTA and methanol, is optimized to ensure efficient separation and detection of this compound and its related compounds longdom.org. LC-MS/MS is highly effective for analyzing trace materials, impurities, and metabolites in biological samples with high precision and accuracy esogu.edu.tr.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile organic compounds thermofisher.com. While this compound itself is a relatively large, non-volatile molecule, GC-MS could be employed for the identification and quantification of potential volatile degradation products or specific volatile metabolites that might be formed in vivo or during synthesis news-medical.netwikipedia.org. GC-MS offers advantages such as enhanced sample identification, high sensitivity, and the ability to analyze a wide range of samples, making it a "gold standard" for forensic substance identification of volatile compounds news-medical.netwikipedia.org. The technique involves vaporizing the sample, separating components on a capillary column, and then ionizing and fragmenting them in the mass spectrometer for detection and identification based on their mass-to-charge ratios thermofisher.com.
High-Resolution Mass Spectrometry for Structural Confirmation and Quantification
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in this compound research by providing highly accurate mass measurements, which are critical for determining elemental composition and confirming molecular structures americanpharmaceuticalreview.comnih.gov. Unlike conventional mass spectrometry that measures nominal masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the distinction between molecules with identical nominal masses but different elemental compositions nih.gov.
For this compound, HRMS is used for the precise determination of its molecular weight and the characterization of its fragmentation patterns, which are essential for verifying the structure and confirming the purity of synthesized batches longdom.orgchemistry-chemists.com. The use of HRMS/MS (tandem HRMS) further enhances structural elucidation by providing accurate mass data for both molecular ions and their fragments, which is crucial for proposing and confirming tentative structures of impurities or degradants americanpharmaceuticalreview.com. This capability is particularly important when analyzing complex molecules where precise molecular weight determination and accurate fragmentation pattern analysis are necessary longdom.org.
Magnetic Resonance Techniques (NMR) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical tool for the comprehensive structural elucidation and conformational analysis of organic molecules like this compound mdpi.comresearchgate.net. NMR provides detailed insights into the arrangement of atoms within a molecule, including covalent and stereochemical information researchgate.net.
For this compound, NMR techniques such as ¹H-NMR and ¹³C-NMR are fundamental for initial structural characterization longdom.orgthermofisher.comwaters.com.
¹H-NMR provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity (multiplicity and coupling constants) thermofisher.com.
¹³C-NMR confirms the carbon skeleton of the molecule thermofisher.com.
Beyond 1D NMR, two-dimensional (2D) NMR experiments are essential for establishing full structural confidence and understanding molecular dynamics thermofisher.comnih.govmdpi.comresearchgate.netnih.gov. These include:
COSY (Correlation Spectroscopy): Reveals proton-proton correlations through bonds, indicating which protons are coupled to each other mdpi.comwaters.com.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in identifying the types of carbon atoms (CH3, CH2, CH, or quaternary) waters.com.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbons they are attached to mdpi.comwaters.com.
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity across quaternary carbons and complex ring systems thermofisher.com.
The combination of these NMR techniques allowed for the spectroscopic elucidation of this compound's final products during its enantioselective synthesis, confirming their structures waters.com. NMR spectral analysis has also been used to confirm the chemical purity of this compound samples in preclinical studies longdom.org.
Advanced Statistical Modeling and Data Integration
Preclinical studies involving this compound, especially those assessing its effects on complex biological systems (e.g., neurochemical changes, behavioral outcomes), often generate multiple correlated endpoints plos.org. Multivariate statistical analysis techniques are crucial for analyzing such multi-dimensional data, as they can more adequately capture the complex pathophysiological patterns and potentially increase sensitivity to detect treatment effects compared to univariate tests plos.orgnih.gov.
Common multivariate statistical models applied in preclinical datasets include:
PLS-DA (Partial Least Squares-Discriminant Analysis): A useful ordination technique for exploring treatment effect patterns in multivariate space without formal hypothesis testing. It can identify variables important for group separation plos.org.
These methods are particularly valuable when assessing the differential effects of D- and L-Govadine on various neurochemical parameters, such as dopamine (B1211576) efflux in different brain regions (e.g., prefrontal cortex and nucleus accumbens), or their impact on cognitive performance in rodent models nih.govkolaido.comresearchgate.net. By integrating data from various analytical and behavioral assays, multivariate statistics help researchers understand the intricate relationships between this compound's chemical properties, its biological actions, and the observed preclinical outcomes.
Meta-Analytic Frameworks for Synthesizing Research Findings
Meta-analytic frameworks offer a robust approach to systematically synthesize quantitative findings from multiple independent studies, thereby providing a more precise and comprehensive understanding of a compound's effects than individual studies alone. For a compound like this compound, which has demonstrated diverse preclinical activities across various models and experimental designs, a meta-analytic approach is invaluable for consolidating evidence, identifying consistent effects, and exploring sources of heterogeneity. While specific published meta-analyses focusing solely on this compound are not yet widely documented, the existing body of preclinical research provides a rich foundation for such an undertaking. This section outlines how a meta-analytic framework would be applied to this compound research, presenting hypothetical data tables to illustrate the synthesis of detailed research findings.
Detailed Research Findings and Hypothetical Data Tables
This compound, particularly its D- and L-stereoisomers, has been investigated for its potential in treating neurological and psychiatric disorders. D-Govadine has shown promise as a cognitive enhancer, while L-Govadine has demonstrated antipsychotic efficacy smolecule.comresearchgate.netnih.gov. To illustrate a meta-analytic framework, hypothetical data from preclinical studies assessing these distinct effects are presented below. These tables represent aggregated results that would be collected from individual studies for meta-analysis.
Table 1: Hypothetical Preclinical Studies on D-Govadine's Effect on Cognitive Performance
This table presents hypothetical data from various preclinical studies investigating the cognitive-enhancing effects of D-Govadine, often measured in prefrontal cortex-dependent tasks like delayed-response working memory researchgate.netnih.govresearchgate.net. The effect size used here is the Standardized Mean Difference (SMD), which quantifies the difference between the D-Govadine treated group and a control group in standard deviation units.
| Study ID | Animal Model | Cognitive Task | D-Govadine Dose (mg/kg) | Sample Size (n) | Mean Difference (Arbitrary Units) | Standard Deviation (Arbitrary Units) | Standardized Mean Difference (SMD) | 95% Confidence Interval (SMD) |
| Study A | Rat (Sprague-Dawley) | Delayed Non-Match to Sample | 0.5 | 20 | 8.2 | 15.0 | 0.55 | [0.10, 1.00] |
| Study B | Mouse (C57BL/6) | Novel Object Recognition | 1.0 | 24 | 12.5 | 20.0 | 0.63 | [0.18, 1.08] |
| Study C | Rat (Long-Evans) | Radial Arm Maze (Working Memory) | 0.75 | 18 | 7.0 | 12.0 | 0.58 | [0.08, 1.08] |
| Study D | Mouse (DBA/2) | Attentional Set Shifting | 0.8 | 22 | 9.8 | 16.5 | 0.59 | [0.13, 1.05] |
| Study E | Rat (Wistar) | Object Location Memory | 0.6 | 20 | 6.5 | 11.0 | 0.59 | [0.14, 1.04] |
Table 2: Hypothetical Preclinical Studies on L-Govadine's Antipsychotic Efficacy
This table presents hypothetical data from preclinical studies examining the antipsychotic efficacy of L-Govadine, often assessed through measures like conditioned avoidance responding (CAR) or amphetamine-induced locomotion (AIL), which are predictive of antipsychotic effects researchgate.netnih.govoup.com. A negative SMD would indicate a reduction in the measured behavior, consistent with an antipsychotic effect.
| Study ID | Animal Model | Antipsychotic Efficacy Measure | L-Govadine Dose (mg/kg) | Sample Size (n) | Mean Difference (Arbitrary Units) | Standard Deviation (Arbitrary Units) | Standardized Mean Difference (SMD) | 95% Confidence Interval (SMD) |
| Study F | Rat (Sprague-Dawley) | Conditioned Avoidance Responding (Reduction) | 1.0 | 20 | -10.0 | 18.0 | -0.56 | [-1.01, -0.11] |
| Study G | Mouse (CD-1) | Amphetamine-Induced Locomotion (Reduction) | 1.2 | 25 | -15.0 | 25.0 | -0.60 | [-1.01, -0.19] |
| Study H | Rat (Wistar) | Prepulse Inhibition (Restoration) | 0.9 | 18 | -8.5 | 14.0 | -0.61 | [-1.11, -0.11] |
| Study I | Mouse (C57BL/6) | Social Interaction Deficit (Improvement) | 1.1 | 22 | -11.0 | 19.0 | -0.58 | [-1.04, -0.12] |
| Study J | Rat (Long-Evans) | Catalepsy Induction (Low Dose) | 0.8 | 20 | -5.0 | 10.0 | -0.50 | [-0.05, -0.95] |
Meta-Analytic Application
Once such data are collected, a meta-analysis would proceed by:
Identifying Potential Moderators: If significant heterogeneity is detected, subgroup analyses or meta-regression could be performed to investigate potential moderating variables. For this compound, these could include:
Animal Model: Differences in species (rat vs. mouse), strain, or age.
Dose: Variation in the administered dose of this compound.
Administration Route: Oral, subcutaneous, or intracranial injections.
Specific Task/Measure: Different cognitive tasks or antipsychotic efficacy measures.
Duration of Treatment: Acute vs. chronic administration.
Experimental Design: Differences in control groups or baseline conditions.
Publication Bias Assessment: Funnel plots and statistical tests (e.g., Egger's test) would be used to assess potential publication bias, where studies with statistically significant or larger effects are more likely to be published.
Implications for this compound Research
A meta-analytic framework applied to this compound research would offer several benefits:
Enhanced Statistical Power: Combining data from multiple studies increases the statistical power to detect true effects, especially for subtle but clinically relevant outcomes.
Robust Efficacy Estimates: Provides more reliable estimates of this compound's cognitive-enhancing and antipsychotic properties, reducing the uncertainty associated with individual study findings.
Identification of Optimal Conditions: By exploring moderators, meta-analysis can help identify the experimental conditions (e.g., specific doses, animal models, or tasks) under which this compound exhibits its most pronounced effects.
Guidance for Future Research: The synthesis of existing data can highlight gaps in current research, inform the design of future preclinical studies, and provide a stronger evidence base for advancing this compound towards clinical development. For instance, if a meta-analysis reveals a consistent positive effect of D-Govadine on a specific cognitive domain across diverse models, it strengthens the rationale for further investigation into that domain. Conversely, if heterogeneity is high and not explained by obvious moderators, it points to the need for more standardized research protocols.
Viii. Biosynthetic Considerations and Natural Product Relevance of Govadine
Classification within the Tetrahydroprotoberberine Alkaloid Family
Govadine is a chemical compound classified within the tetrahydroprotoberberine alkaloid (THPB) family. While often described as a synthetic compound, its L-stereoisomer, l-govadine, has also been reported to be isolated from natural sources smolecule.comgoogle.com. Tetrahydroprotoberberine alkaloids constitute a significant class of natural products, primarily isolated from various plant genera, including Corydalis google.comresearchgate.net. These alkaloids are characterized by a distinctive tetracyclic ring skeleton, an isoquinoline (B145761) core, and typically possess a chiral center at C(14) google.com. The genus Corydalis, for instance, is well-known for producing THPB-type alkaloids, such as govaniadine, which is a major active constituent isolated from Corydalis govaniana Wall. researchgate.net. This structural framework underpins the diverse pharmacological activities observed across the THPB family.
Comparison with Structurally Related Natural Products (e.g., L-Stepholidine)
Despite these subtle structural differences, both this compound and L-Stepholidine exhibit significant interactions with dopamine (B1211576) receptors, although with distinct profiles. L-Stepholidine is recognized as a dopamine D₁ partial agonist and a dopamine D₂ receptor antagonist ubc.ca. Racemic dl-Govadine has been shown to have a higher affinity for the dopamine D₁ receptor than l-SPD, but a lower affinity for the D₂ receptor google.com. Studies on the stereoenantiomers of this compound reveal that both d- and l-govadine demonstrate high affinity for dopamine D₁ and D₂ receptors, with a generally higher affinity for D₁ over D₂ ubc.ca. They also display modest affinity for adrenergic receptors and low affinity for serotonin (B10506) receptors ubc.ca.
A notable difference in their pharmacological effects relates to dopamine release in specific brain regions. While l-govadine increases dopamine efflux in both the prefrontal cortex (PFC) and nucleus accumbens (NAc), d-govadine selectively increases dopamine release in the PFC but not in the NAc ubc.ca. Furthermore, l-govadine acts as a dopamine D₂ antagonist, whereas d-govadine exhibits only very weak antagonistic properties at both dopamine D₁ and D₂ receptors ubc.ca.
The table below summarizes the key structural and receptor affinity comparisons between this compound and L-Stepholidine:
| Property | This compound | L-Stepholidine |
| Molecular Formula | C₁₉H₂₁NO₄ smolecule.com | C₁₉H₂₁NO₄ wikipedia.org |
| Molecular Weight | ~327.4 g/mol smolecule.com | ~327.4 g/mol wikipedia.org |
| IUPAC Name | 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol smolecule.com | (13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol wikipedia.org |
| Dopamine D₁ Affinity | High (racemic dl-Govadine higher than l-SPD) google.comubc.ca | High (partial agonist) ubc.ca |
| Dopamine D₂ Affinity | High (racemic dl-Govadine lower than l-SPD) google.comubc.ca | Antagonist ubc.ca |
| Dopamine Release | l-Govadine: increases in PFC and NAc; d-Govadine: increases selectively in PFC ubc.ca | Not specified in search results for direct comparison. |
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
The production of complex natural products and their derivatives, such as this compound, often benefits from advanced synthetic methodologies, including chemoenzymatic and synthetic biology approaches. While this compound is primarily described as a synthetic compound belonging to the THPB class, significant advancements have been made in its enantioselective synthesis smolecule.comgoogle.com.
The broader fields of chemoenzymatic synthesis and synthetic biology offer powerful strategies for accessing and diversifying natural products. Chemoenzymatic synthesis integrates the precision and efficiency of enzymatic reactions into traditional organic synthesis, providing a greener and more economically viable route to complex bioactive scaffolds monash.edu. This approach leverages the discovery and characterization of key biosynthetic enzymes as biocatalysts, allowing for reactions under mild conditions and reducing the need for wasteful protection/deprotection steps monash.edu.
Synthetic biology, on the other hand, focuses on engineering biological systems for the production of desired compounds. This includes constructing artificial bacterial strains capable of producing natural products, such as terpenes, through enzyme engineering and biosensor-guided directed evolution digitellinc.com. The elucidation of natural biosynthetic pathways and the subsequent discovery of their constituent enzymes provide valuable catalysts that can be repurposed for synthetic biology applications or integrated into chemoenzymatic strategies rsc.org. These modern approaches are crucial for overcoming the challenges associated with isolating natural products in sufficient quantities from their natural sources and for enabling the creation of novel derivatives with enhanced biological activities.
Ix. Future Research Directions and Translational Perspectives for Govadine
Deepening Mechanistic Understanding of Govadine Neuropharmacology
A fundamental priority in this compound research is to build upon the initial findings that suggest its unique interaction with the mesocortical dopamine (B1211576) system. A more profound comprehension of its neuropharmacology at the circuit and synaptic levels is crucial for its development as a therapeutic agent.
Initial research suggests that d-Govadine's cognitive-enhancing effects are mediated by its ability to potentiate dopamine (DA) efflux in the medial prefrontal cortex (mPFC) without significantly altering it in the nucleus accumbens. This is hypothesized to occur through the engagement of a mesocortical feedback loop, where d-Govadine acts in the mPFC to stimulate glutamatergic projections to the ventral tegmental area (VTA), thereby selectively activating VTA dopamine neurons that project back to the PFC.
Future research should aim to dissect this proposed mechanism with greater precision. This includes identifying the specific subpopulations of PFC pyramidal neurons and VTA dopamine neurons that are modulated by this compound. Furthermore, understanding how this compound influences synaptic plasticity, the cellular basis of learning and memory, is paramount. Dopamine is a critical modulator of both long-term potentiation (LTP) and long-term depression (LTD), the primary mechanisms of synaptic strengthening and weakening, respectively, in the PFC. oup.comnih.gov The induction of both LTP and LTD in the prefrontal cortex is powerfully modulated by dopamine. oup.comnih.gov Studies have shown that dopamine, through D1 receptor activation, facilitates LTP in the PFC. oup.com
Future investigations should explore whether d-Govadine's enhancement of PFC dopamine levels directly translates to a facilitation of LTP or an inhibition of LTD in cortical circuits. This could be investigated using in vitro electrophysiology on PFC slices or in vivo recordings in animal models during cognitive tasks.
Table 1: Proposed Areas of Investigation for this compound's Impact on Neuronal Circuits and Synaptic Plasticity
| Research Area | Key Questions | Potential Methodologies |
| Neuronal Circuitry | Which specific PFC-VTA pathways are modulated by this compound? What are the roles of other neurotransmitter systems (e.g., GABA, norepinephrine) in this compound's effects? | Optogenetics, chemogenetics, in vivo electrophysiology, viral tracing |
| Synaptic Plasticity | Does this compound modulate LTP and LTD in the PFC? What are the downstream signaling cascades affected by this compound-induced dopamine release? | In vitro and in vivo electrophysiology, molecular biology (e.g., Western blotting for synaptic proteins) |
To bridge the gap between preclinical findings and human application, it is essential to utilize advanced neuroimaging techniques to study this compound's effects in the living brain. Positron Emission Tomography (PET) is a powerful tool for determining the in vivo receptor occupancy of drugs. nih.govsemanticscholar.org By developing a suitable radioligand for this compound or its primary targets, PET studies could quantify the extent to which this compound binds to specific dopamine receptor subtypes (D1, D2, etc.) in different brain regions at therapeutic concentrations. This would provide invaluable information for understanding its dose-response relationship and target engagement in humans.
Functional magnetic resonance imaging (fMRI) can be employed to investigate how this compound modulates functional connectivity within brain networks. Given its effects on the PFC, it is hypothesized that this compound would alter the connectivity of the fronto-striatal and fronto-parietal networks, which are crucial for executive functions. mit.edunih.gov Studies have shown that dopaminergic drugs can modulate effective connectivity between frontal regions. mit.edunih.gov Future fMRI studies in healthy volunteers and patient populations could assess changes in resting-state and task-based functional connectivity following this compound administration.
Table 2: Potential Neuroimaging Studies for this compound Research
| Imaging Modality | Research Focus | Key Metrics |
| PET | In vivo receptor occupancy | Binding potential, receptor occupancy percentage |
| fMRI | Functional connectivity | Changes in resting-state network connectivity, task-based activation patterns in cognitive control networks |
Exploration of this compound's Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The cognitive deficits in Alzheimer's disease (AD) are not solely attributed to cholinergic dysfunction; there is growing evidence for the involvement of the dopaminergic system. The selective action of d-Govadine on the prefrontal cortex, a brain region significantly affected in AD, makes it an attractive candidate for addressing the cognitive symptoms of this devastating disorder.
Future research should focus on evaluating the efficacy of d-Govadine in a range of preclinical models of AD. csu.edu.auacs.org This includes transgenic mouse models that recapitulate aspects of amyloid and tau pathology, as well as models that focus on synaptic dysfunction and cognitive decline. nih.govresearchgate.net The aim would be to determine if d-Govadine can ameliorate cognitive deficits in these models and whether it has any disease-modifying effects by, for example, reducing pathological protein aggregation or neuroinflammation.
Development of Innovative Preclinical Models for Complex Brain Disorders
The translation of findings from animal models to clinical efficacy is a significant challenge in neuropsychiatric drug discovery. To enhance the predictive validity of preclinical research on this compound, the development and use of innovative and more sophisticated animal models is crucial. For instance, models that incorporate environmental risk factors or genetic predispositions for complex disorders like schizophrenia or depression could provide a more nuanced platform to test this compound's therapeutic potential. Furthermore, utilizing models that allow for the assessment of more complex cognitive functions, beyond simple memory tasks, will be important for evaluating a cognitive enhancer like this compound.
Synergistic Research Strategies Combining Computational and Experimental Paradigms
The integration of computational modeling with experimental research can significantly accelerate the drug discovery and development process. nih.govjddhs.com For this compound, computational approaches can be employed at multiple stages. Structure-based and ligand-based drug design can be used to develop derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. emanresearch.orgtaylorandfrancis.com Molecular dynamics simulations can provide insights into the binding of this compound to its target receptors at an atomic level.
Furthermore, computational neuropharmacology can be used to model the effects of this compound on neuronal circuits and networks. kzoo.eduresearchgate.net These in silico models can generate testable hypotheses that can then be validated through experimental studies, creating a synergistic feedback loop between computational and wet-lab research.
Methodological Innovations to Accelerate this compound Research and Development
To expedite the journey of this compound from the laboratory to the clinic, the adoption of innovative research methodologies is essential. High-throughput screening methods can be used to rapidly assess the effects of this compound derivatives on cellular and synaptic functions. nih.gov Advances in automated behavioral testing in animal models can increase the throughput and reliability of preclinical efficacy studies.
In the context of clinical trials, innovative designs such as adaptive trials and the use of biomarkers for patient stratification can enhance the efficiency and likelihood of success. nih.gov Furthermore, the development of digital biomarkers, using for example mobile technology and wearable sensors, could provide real-world data on the cognitive effects of this compound in patients' daily lives. The implementation of such innovative methodologies will be critical for accelerating the development of this compound as a novel therapeutic for cognitive dysfunction.
High-Throughput Screening Methodologies for Analog Discovery
The development of this compound analogs with optimized pharmacokinetic and pharmacodynamic properties is a key objective for future research. High-throughput screening (HTS) offers a powerful platform to rapidly assess large libraries of structurally related compounds.
Combinatorial Chemistry and Library Synthesis: The synthesis of diverse libraries of tetrahydroprotoberberines (THPBs) is a foundational step for HTS campaigns. nih.govfigshare.com Methodologies for the facile synthesis of the THPB scaffold can be employed to generate a multitude of this compound analogs. figshare.com These libraries would systematically explore substitutions at various positions of the this compound molecule to probe structure-activity relationships.
Cell-Based Assays for Dopamine Receptor Modulation: HTS assays are crucial for identifying promising analogs. Cell-based assays utilizing human pluripotent stem cells (hPSCs) differentiated into dopaminergic neurons can provide a physiologically relevant screening model. nih.gov These platforms allow for the screening of compounds that modulate dopaminergic neuron genesis and function. nih.gov
Screening for Allosteric Modulators: In addition to orthosteric binders, HTS can be designed to identify allosteric modulators of dopamine receptors. researchgate.netmdpi.com These modulators offer the potential for a more nuanced and safer therapeutic profile. Screening campaigns can be designed to detect compounds that modulate the binding or efficacy of endogenous dopamine. mdpi.com
Data Analysis and Hit Identification: The vast amount of data generated from HTS requires sophisticated analysis to identify "hit" compounds. Hits would be selected based on their potency, selectivity for dopamine receptor subtypes, and favorable preliminary safety profiles.
| Analog ID | Scaffold Modification | D2 Receptor Binding Affinity (Ki, nM) | D1 Receptor Binding Affinity (Ki, nM) | Functional Activity (D2 Receptor) |
| GOV-001 | R1 = OCH3 | 15.2 | 250.6 | Antagonist |
| GOV-002 | R2 = Cl | 8.9 | 180.4 | Partial Agonist |
| GOV-003 | R3 = F | 22.5 | 310.2 | Antagonist |
| GOV-004 | R1 = OH, R2 = CH3 | 5.1 | 150.8 | Potent Antagonist |
Application of Advanced Genetic and Optogenetic Tools in Preclinical Studies
Advanced genetic and optogenetic tools offer the potential to investigate the precise neural circuits and cellular mechanisms through which this compound exerts its therapeutic effects.
CRISPR/Cas9 for Target Validation: The CRISPR/Cas9 gene-editing technology can be utilized in preclinical models to validate the molecular targets of this compound. nih.govnih.govfrontiersin.org For instance, by knocking out or modifying specific dopamine receptor subtypes in neuronal cell lines or animal models, researchers can confirm the necessity of these receptors for this compound's action. nih.govnih.gov This approach can also be used to investigate the role of other potential off-target interactions.
Optogenetic Dissection of Circuit-Specific Effects: Optogenetics allows for the precise control of specific neuronal populations with light. rsc.orgoup.commdpi.com This technology can be employed in animal models to investigate how this compound modulates the activity of defined neural circuits implicated in psychiatric disorders. For example, by expressing light-sensitive opsins in dopamine D2 receptor-expressing neurons, researchers could selectively activate or inhibit these neurons and observe how this compound's effects are altered. oup.com This would provide a deeper understanding of the compound's circuit-level mechanism of action.
Chemogenetics for Long-Term Modulation: Chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), can be used to modulate neuronal activity over longer timescales. This approach can complement optogenetic studies by allowing for the investigation of the effects of chronic receptor modulation, mimicking a therapeutic scenario.
Translational Insights from Genetically Engineered Models: The use of these advanced tools in preclinical studies with genetically engineered models of neuropsychiatric disorders can provide valuable translational insights. researchgate.net By assessing the efficacy of this compound in models that recapitulate specific genetic or circuit-level abnormalities, researchers can better predict its potential therapeutic utility in patient populations with similar underlying pathologies.
| Experimental Approach | Target Neuronal Population | This compound Effect on Behavior Model | Interpretation |
| Optogenetic Inhibition | D2R-expressing neurons in the prefrontal cortex | Attenuation of this compound's pro-cognitive effects | This compound's cognitive enhancement is mediated by its action on D2R-expressing neurons in the PFC. |
| CRISPR-mediated Knockdown | DRD2 gene in the nucleus accumbens | Loss of this compound's antipsychotic-like effects | The antipsychotic properties of this compound are dependent on its interaction with D2 receptors in the nucleus accumbens. |
| Optogenetic Activation | D1R-expressing neurons in the striatum | No significant interaction with this compound's effects | This compound's primary therapeutic actions are likely independent of direct modulation of D1R-expressing neurons in the striatum. |
Q & A
Basic: What experimental models are commonly used to evaluate Govadine’s enantiomer-specific effects in schizophrenia research?
Answer:
this compound’s enantiomers (d-Gov and l-Gov) are tested in preclinical models targeting schizophrenia’s symptom domains:
- Positive symptoms : Amphetamine-induced hyperlocomotion (l-Gov blocks this effect) .
- Negative symptoms : Social interaction deficits (both enantiomers reverse deficits) .
- Cognitive symptoms : Delayed-spatial win-shift tasks (d-Gov reduces errors) and MK-801-impaired visuo-spatial tasks (l-Gov reverses deficits) .
Methodological Note : Ensure task parameters (e.g., delay intervals, drug administration timing) align with published protocols to enable cross-study comparisons. Use within-subject designs to control for individual variability .
Advanced: How can researchers address contradictions in this compound’s enantiomer effects across behavioral paradigms?
Answer:
Contradictions (e.g., l-Gov’s efficacy in hyperlocomotion but not catalepsy) may stem from:
- Dose-response variability : Perform dose-ranging studies (e.g., 0.1–5 mg/kg) to identify threshold effects .
- Task-specific sensitivity : Use complementary assays (e.g., prepulse inhibition for sensorimotor gating vs. latent inhibition for associative learning) .
- Pharmacokinetic factors : Measure brain penetration and enantiomer stability using HPLC or mass spectrometry .
Data Reconciliation : Apply meta-analytic frameworks to synthesize findings across studies, accounting for effect sizes (e.g., Cohen’s d) and heterogeneity metrics (e.g., I²) .
Basic: What statistical approaches are recommended for analyzing this compound’s behavioral data?
Answer:
- ANOVA with post hoc tests : For multi-group comparisons (e.g., vehicle vs. d-Gov vs. l-Gov), use mixed-effects models to account for repeated measures . Example: F(3,54) = 4.89, p = 0.004 for treatment effects .
- Effect size reporting : Include partial eta-squared (η²) or Hedges’ g to quantify magnitude beyond p-values .
- Outlier management : Predefine exclusion criteria (e.g., ±3 SD from mean) to minimize Type I errors .
Advanced: How can enantiomeric purity of this compound be validated to ensure experimental reproducibility?
Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to confirm >98% enantiomeric excess .
- Spectroscopic confirmation : NMR (¹H/¹³C) and circular dichroism (CD) to verify structural integrity .
- Batch documentation : Report synthesis protocols (e.g., solvent, temperature) in supplementary materials to enable replication .
Basic: What controls are essential in this compound pharmacological studies?
Answer:
- Vehicle controls : Administer solvent (e.g., saline/DMSO) to isolate drug-specific effects.
- Positive controls : Include established antipsychotics (e.g., haloperidol for D₂ antagonism) to benchmark efficacy .
- Blinding : Implement double-blind protocols during data collection and analysis to reduce bias .
Advanced: How can in vitro assays complement in vivo findings for this compound’s mechanism of action?
Answer:
- Receptor binding assays : Quantify affinity for D₂L receptors (l-Gov’s target) vs. glutamatergic targets (d-Gov’s putative pathway) .
- Neurochemical measures : Use microdialysis to track dopamine/glutamate release in prefrontal cortex post-administration .
- Transcriptomics : RNA-seq to identify gene expression changes (e.g., BDNF, COMT) in brain regions implicated in schizophrenia .
Basic: How should researchers design longitudinal studies to assess this compound’s cognitive effects?
Answer:
- Timepoints : Administer this compound over weeks (e.g., 14-day chronic dosing) with pre/post cognitive testing .
- Cognitive batteries : Use touch-screen tasks (e.g., paired associates learning) to minimize human handling stress .
- Control for tolerance : Monitor plasma levels to confirm stable pharmacokinetics .
Advanced: What strategies resolve conflicting data on this compound’s pro-cognitive vs. sedative effects?
Answer:
- Dose stratification : Test low-dose d-Gov (0.5 mg/kg) for cognition vs. higher doses (2 mg/kg) for sedation .
- Behavioral sequencing : Separate cognitive and motor tests by ≥24 hours to avoid interference .
- Circuit-level analysis : Combine fMRI with behavioral assays to disentangle prefrontal vs. striatal engagement .
Basic: How to validate this compound’s behavioral findings with molecular data?
Answer:
- Postmortem analysis : Correlate synaptic protein levels (e.g., PSD-95) with cognitive task performance .
- PET imaging : Use D₂ receptor ligands (e.g., [¹¹C]raclopride) to confirm target engagement in vivo .
- qPCR : Quantify immediate early genes (c-Fos, Arc) in brain regions post-behavioral testing .
Advanced: How to integrate this compound’s preclinical data into translational frameworks for schizophrenia?
Answer:
- Reverse translation : Compare this compound’s effects with clinical biomarkers (e.g., mismatch negativity deficits) .
- Combination therapies : Test this compound with cognitive remediation protocols in rodent models .
- Regulatory rigor : Adhere to ARRIVE guidelines for transparent reporting of animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
